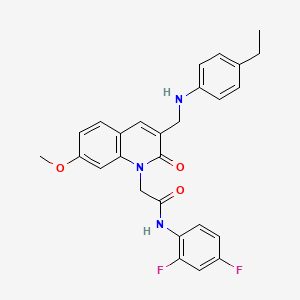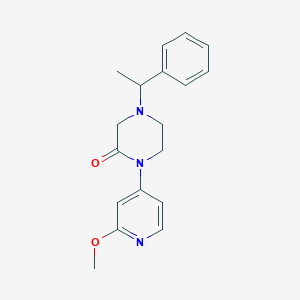
1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications. The purpose of
作用機序
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is complex and not fully understood. It is known to interact with specific target proteins, such as dopamine receptors and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. It is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one are dependent on the specific target proteins it interacts with. It has been shown to have both stimulatory and inhibitory effects on neurotransmitter release, depending on the receptor subtype. It has also been shown to affect the activity of ion channels and enzymes, leading to changes in cellular signaling and metabolism.
実験室実験の利点と制限
The advantages of using 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one in lab experiments include its ability to selectively bind to specific target proteins, its ability to cross the blood-brain barrier, and its potential use in the treatment of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one. One potential direction is the development of new drugs based on its structure and properties. Another direction is the study of its potential use in the treatment of neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and to identify new target proteins for its use in drug discovery and development.
Conclusion:
In conclusion, 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a versatile compound with many potential scientific research applications. Its unique properties make it a valuable tool for drug discovery and development, as well as for the study of the central nervous system. While there are limitations to its use, its potential benefits make it an important area of study for the future.
合成法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one involves a series of chemical reactions. The starting materials for the synthesis are 2-methoxypyridine-4-carboxylic acid and (1-phenylethyl)amine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained by purification and isolation.
科学的研究の応用
1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one is a versatile compound that has a wide range of scientific research applications. It is commonly used as a ligand in drug discovery and development, as it has the ability to bind to specific target proteins. It is also used in the study of the central nervous system, as it can cross the blood-brain barrier and interact with neurotransmitter receptors. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14(15-6-4-3-5-7-15)20-10-11-21(18(22)13-20)16-8-9-19-17(12-16)23-2/h3-9,12,14H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWJAUBXYUJQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(1-phenylethyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

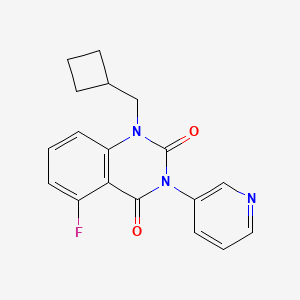

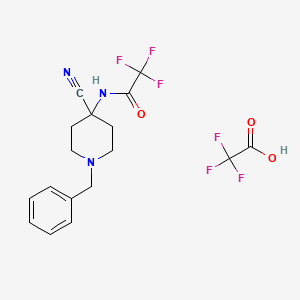
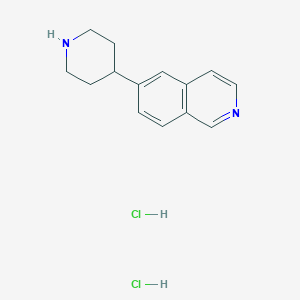
![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)
![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)
![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)

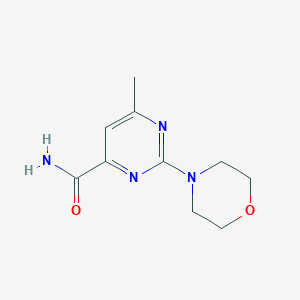
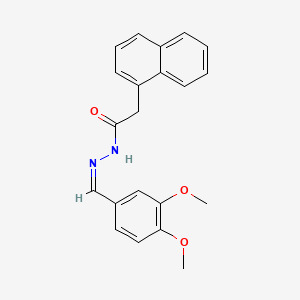
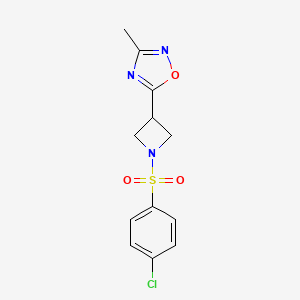
![4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2654576.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654577.png)
